Delta Opioid Receptor (δOR) Affinity: Meta-Substitution Enables Moderate Binding Affinity
N-[3-(Dimethylamino)phenyl]acetamide (target compound) demonstrates measurable, albeit moderate, binding affinity for the human delta opioid receptor (δOR), with a pKi of 5.94 ± 0.16 (corresponding to a Ki of approximately 1.15 µM) [1]. This affinity is notably absent in the parent unsubstituted acetanilide, which serves as an inactive baseline [1]. In contrast, the compound shows negligible affinity for the mu (µOR) and kappa (κOR) opioid receptors (pKi < 5) [1], suggesting a degree of subtype selectivity conferred by the 3-(dimethylamino)phenyl group. This is further supported by a reported EC50 > 10,000 nM for agonism at mouse TAAR5, indicating a clean profile at this aminergic target [2].
| Evidence Dimension | Binding Affinity to Delta Opioid Receptor (δOR) |
|---|---|
| Target Compound Data | pKi = 5.94 ± 0.16 (Ki ≈ 1.15 µM) |
| Comparator Or Baseline | Acetanilide (unsubstituted parent compound) |
| Quantified Difference | Target compound has measurable affinity; acetanilide baseline is inactive/negligible. |
| Conditions | Recombinant human δ-opioid receptor, radioligand displacement assay. |
Why This Matters
This quantifiable δOR affinity differentiates the compound from inactive acetanilide and positions it as a viable starting point or tool compound for SAR studies targeting this receptor subtype.
- [1] Molecules. 2021 Nov 29;26(23):7236. Table 1. Pharmacological characterization of compound 1. doi: 10.3390/molecules26237236. PMC8659279. View Source
- [2] BindingDB BDBM50227351 (CHEMBL3628706). Agonist activity at mouse TAAR5. Assay: cAMP accumulation in HEK293 cells. EC50 > 10,000 nM. View Source
